Cas no 359849-58-4 ((1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride)
(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (1S,2S)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
- (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID HYDROCHLORIDE
- (1S,2S)-2-amino cyclopetanecarboxylic acid hydrochloride
- (1S,2S)-2-AMINO-CYCLOPETANECARBOXYLIC ACID HYDROCHLORIDE SALT
- Cyclopentanecarboxylicacid, 2-amino-, hydrochloride, (1S,2S)- (9CI)
- (1R,2S)-Cispentacin Hydrochloride
- Cyclopentanecarboxylic acid, 2-amino-, hydrochloride, (1S,2S)-
- PubChem23259
- (+/-)-cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
- (1R,2R)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
- SB23006
- OR315137
- (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride
- MFCD09749902
- (1S,2S)-2-aminocyclopentanecarboxylic acid HCl
- SCHEMBL22090369
- C74853
- 359849-58-4
- A6253
- (1S,2S)-2-AMINOCYCLOPENTANE-1-CARBOXYLIC ACID HYDROCHLORIDE
- CS-0119992
- (1S,2S)-2-aminocyclopentanecarboxylicAcidHydrochloride
- EN300-19633726
- (1S,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
- DS-13346
- AKOS025401874
- AC-26768
- Cyclopentanecarboxylic acid, 2-amino-, hydrochloride, (1S,2S)- (9CI)
- (+)-transpentacin hydrochloride
-
- MDL: MFCD09749902
- Inchi: 1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1
- InChI Key: LVBDVNLIEHCCTP-FHAQVOQBSA-N
- SMILES: Cl.OC([C@H]1CCC[C@@H]1N)=O
Computed Properties
- Exact Mass: 165.05600
- Monoisotopic Mass: 165.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
Experimental Properties
- PSA: 63.32000
- LogP: 1.70070
(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A938153-10mg |
(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride |
359849-58-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A938153-50mg |
(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride |
359849-58-4 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A938153-100mg |
(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride |
359849-58-4 | 100mg |
$ 230.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15535-250mg |
(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride |
359849-58-4 | 97% | 250mg |
¥910.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15535-100mg |
(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride |
359849-58-4 | 97% | 100mg |
¥608.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IE709-100mg |
(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride |
359849-58-4 | 97% | 100mg |
987CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IE709-250mg |
(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride |
359849-58-4 | 97% | 250mg |
2168CNY | 2021-05-07 | |
| Apollo Scientific | OR315137-250mg |
(1S,2S)-2-Aminocyclopentanecarboxylic acid hydrochloride |
359849-58-4 | 97% | 250mg |
£157.00 | 2024-08-03 | |
| abcr | AB534063-250 mg |
(1S,2S)-2-Aminocyclopentane-1-carboxylic acid hydrochloride; . |
359849-58-4 | 250mg |
€239.80 | 2023-06-14 | ||
| abcr | AB534063-1 g |
(1S,2S)-2-Aminocyclopentane-1-carboxylic acid hydrochloride; . |
359849-58-4 | 1g |
€466.30 | 2023-06-14 |
(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Production Method
Production Method 1
Production Method 2
(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Preparation Products
(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Suppliers
(1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride Related Literature
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride
Introduction to (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride (CAS No. 359849-58-4)
Compound with the CAS number 359849-58-4 and the product name (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique stereochemical configuration, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for various biological and medicinal applications.
The stereochemistry of (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride is a critical factor that influences its pharmacological properties. The (1S,2S) configuration ensures optimal interactions with biological targets, which is essential for achieving the desired therapeutic effects. This specific arrangement of atoms in the cyclopentanecarboxylic acid backbone contributes to the compound's stability and reactivity, making it a valuable building block in synthetic chemistry.
In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical use. Chiral drugs often exhibit different biological activities depending on their stereochemistry, and thus, the precise control of molecular geometry is crucial. The synthesis of (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride involves sophisticated chemical methodologies that ensure high enantiomeric purity. These methods include asymmetric synthesis techniques such as chiral auxiliaries and catalysts, which are employed to achieve the desired stereochemical outcome.
The hydrochloride form of this compound enhances its pharmacokinetic properties by improving solubility in aqueous solutions. This characteristic is particularly important for oral and injectable formulations, where solubility directly impacts drug absorption and distribution within the body. The enhanced solubility also facilitates easier administration and dosing, which can lead to improved patient compliance and therapeutic efficacy.
Recent research has highlighted the potential of (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride in various therapeutic areas. One notable application is in the field of central nervous system (CNS) disorders. Studies have shown that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of the compound to cross the blood-brain barrier is a significant advantage, as many CNS drugs require this capability to exert their effects.
In addition to its neuroprotective potential, (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride has shown promise in anti-inflammatory applications. Chronic inflammation is a underlying factor in numerous diseases, including cardiovascular disorders and autoimmune conditions. The compound's ability to modulate inflammatory pathways suggests its utility as an anti-inflammatory agent. Preclinical studies have demonstrated its efficacy in reducing inflammation without significant side effects, which makes it an attractive option for further development.
The compound's structural features also make it a valuable tool in medicinal chemistry research. The cyclopentanecarboxylic acid moiety serves as a versatile scaffold for designing novel molecules with enhanced pharmacological properties. Researchers have utilized this compound as a starting point for synthesizing derivatives with improved bioavailability and target specificity. Such derivatives could potentially offer new treatments for a wide range of diseases.
The synthesis of complex chiral molecules like (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride requires advanced techniques and expertise in organic chemistry. Recent advancements in synthetic methodologies have made it possible to produce these compounds with higher yields and purity levels than ever before. These improvements have opened up new avenues for drug discovery and development, enabling researchers to explore more sophisticated molecular architectures.
The hydrochloride salt form of this compound also plays a role in enhancing its stability during storage and transportation. This stability is crucial for maintaining the integrity of pharmaceutical products throughout their shelf life. By ensuring that the compound remains stable under various conditions, manufacturers can provide healthcare professionals with reliable medications that deliver consistent therapeutic effects.
In conclusion, (1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride (CAS No. 359849-58-4) is a remarkable compound with significant potential in pharmaceutical applications. Its unique stereochemical configuration, enhanced solubility due to the hydrochloride form, and diverse biological activities make it a promising candidate for treating various diseases. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern drug development.
359849-58-4 ((1S,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride) Related Products
- 128052-92-6((1S,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride)
- 40482-05-1(trans-2-aminocyclopentanecarboxylic acid)
- 212755-84-5(Cyclopentanecarboxylicacid, 2-amino-, hydrochloride, hydrate (2:2:1), (1R,2S)-rel-)
- 158414-44-9((1R,2R)-2-aminocyclopentanecarboxylic acid;hydrochloride)
- 128110-37-2((1R,2S)-2-aminocyclopentanecarboxylic acid;hydrochloride)
- 18414-30-7(cis-2-aminocyclopentanecarboxylic acid;hydrochloride)
- 820236-33-7(Cyclopentanecarboxylic acid, 2-amino-3-ethyl-, (1R,2S,3R)-)
- 3814-46-8(2-aminocyclopentanecarboxylic acid)
- 37910-65-9(cis-2-aminocyclopentanecarboxylic acid)
- 156292-34-1(rac-(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid hydrochloride)